

An In-depth Technical Guide to 17-Hydroxyisolathyrol (C20H30O5)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	17-Hydroxyisolathyrol	
Cat. No.:	B15594549	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris. With the molecular formula C20H30O5 and a molecular weight of 350.45 g/mol , this compound is part of a class of natural products known for a diverse range of biological activities. While research on 17-Hydroxyisolathyrol itself is nascent, the broader family of lathyrane diterpenoids has garnered significant scientific interest for its potential in oncology and inflammatory diseases. Notably, derivatives of 17-hydroxyisolathyrol are recognized for their anti-inflammatory properties. The core structure of these compounds presents a promising scaffold for therapeutic development, particularly in the modulation of multidrug resistance in cancer and as anti-inflammatory agents. This guide provides a comprehensive overview of the available technical data on 17-Hydroxyisolathyrol, including its physicochemical properties, and contextualizes its potential through the activities of related lathyrane diterpenoids.

Physicochemical Properties

17-Hydroxyisolathyrol is a solid, light yellow to yellow in color, and is classified as a terpenoid, specifically a diterpenoid. Detailed physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of 17-Hydroxyisolathyrol

Property	Value	Reference
Molecular Formula	C20H30O5	N/A
Molecular Weight	350.45 g/mol	N/A
CAS Number	93551-00-9	N/A
Appearance	Solid, Light yellow to yellow	N/A
SMILES	O=C1INVALID-LINK [C@@H]2O">C@(O) [C@]2([H])INVALID-LINK/C(CO)=C\C[C@@]3([H]) INVALID-LINK([H])/C=C1\C	N/A
Structure Class	Terpenoids, Diterpenoids	N/A
Initial Source	Seeds of Euphorbia lathyris	[1]

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of **17-Hydroxyisolathyrol** is limited in publicly available literature, the activities of its derivatives and the broader class of lathyrane diterpenoids provide a strong indication of its therapeutic potential.

Anti-Inflammatory Activity

Derivatives of **17-hydroxyisolathyrol** have been identified as among the most active anti-inflammatory compounds within the lathyrane diterpenoid class[2][3]. These compounds have shown the ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process[2][3]. The mechanism of action is believed to involve the modulation of inflammatory signaling pathways.

Multidrug Resistance (MDR) Reversal

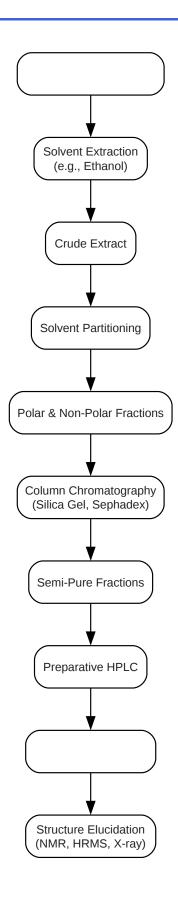
A significant area of investigation for lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells[2][4]. This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from cancer cells. Lathyrane diterpenoids have been shown to inhibit P-gp, thereby restoring the

efficacy of anticancer drugs[2][4]. While direct data for **17-Hydroxyisolathyrol** is not yet available, its structural similarity to known P-gp inhibitors suggests it may share this activity.

Antiviral Activity

17-Hydroxyisolathyrol and its 5,15-di-O-acetyl-3-O-benzoyl derivative have been evaluated for their anti-HIV-1 activity. However, in the conducted assays, they were found to be inactive compared to the zidovudine control[5].

Experimental Protocols


Detailed experimental protocols for the biological evaluation of **17-Hydroxyisolathyrol** are not extensively published. However, methodologies for the isolation and study of related lathyrane diterpenoids can be adapted.

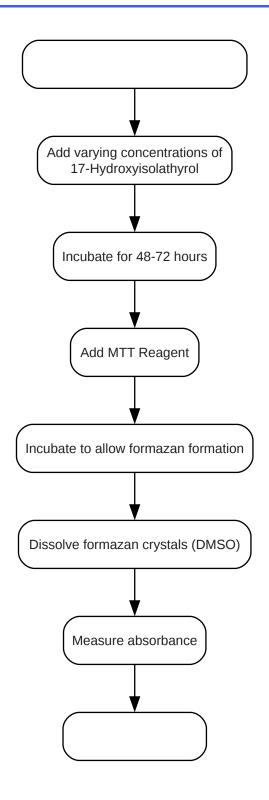
Isolation and Purification of Lathyrane Diterpenoids

The general procedure for isolating lathyrane diterpenoids from Euphorbia lathyris seeds involves the following steps[3][6]:

- Extraction: The dried and powdered seeds are extracted with a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol.
- Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
- Chromatography: The active fractions are subjected to multiple rounds of column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.
- Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS), and confirmed by singlecrystal X-ray diffraction where possible[3][6][7].

Click to download full resolution via product page

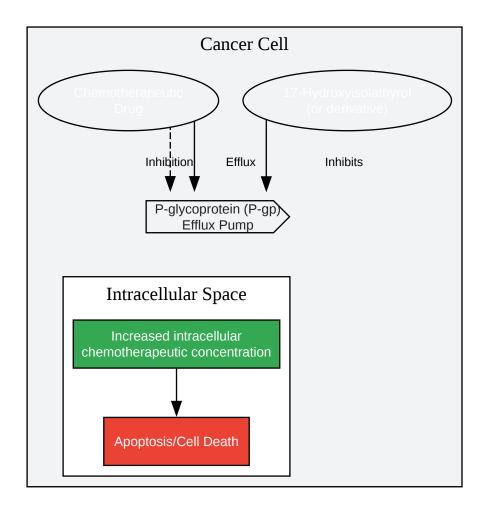
Caption: General workflow for the isolation of 17-Hydroxyisolathyrol.



In Vitro Cytotoxicity Assay

The cytotoxic effects of lathyrane diterpenoids are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

- Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
- MTT Assay: MTT solution is added to each well, and after incubation, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.


Click to download full resolution via product page

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of action for the multidrug resistance reversal activity of lathyrane diterpenoids is the inhibition of the P-glycoprotein (P-gp) efflux pump.

Click to download full resolution via product page

Caption: Proposed mechanism for MDR reversal by lathyrane diterpenoids.

Future Directions

The structural complexity and potent biological activities of lathyrane diterpenoids, including the derivatives of **17-Hydroxyisolathyrol**, make them attractive candidates for further investigation. Future research should focus on:

 Total Synthesis: Development of a synthetic route to 17-Hydroxyisolathyrol to enable the generation of analogues for structure-activity relationship (SAR) studies.

- Quantitative Biological Evaluation: Comprehensive in vitro and in vivo testing of 17-Hydroxyisolathyrol to determine its IC50 values for anti-inflammatory and MDR reversal activities.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 17-Hydroxyisolathyrol.
- Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of 17-Hydroxyisolathyrol to evaluate its drug-like potential.

Conclusion

17-Hydroxyisolathyrol represents a promising natural product scaffold with significant potential for development as a therapeutic agent, particularly in the fields of oncology and inflammation. While further research is required to fully characterize its biological activity and mechanism of action, the existing data on related lathyrane diterpenoids provide a strong rationale for its continued investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Macrocyclic lathyrane type diterpene esters (jolkinols) from callus cultures and roots of Euphorbia lathyris PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lathyrane diterpenes from Euphorbia lathyris as modulators of multidrug resistance and their crystal structures PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Jolkinol B | C29H36O5 | CID 44588921 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 17-Hydroxyisolathyrol (C20H30O5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594549#17-hydroxyisolathyrol-molecular-formula-c20h30o5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com